molecular formula C₃₇H₇₂O₅ B1142547 Glycerides, C16-18 mono-and di- CAS No. 20296-26-8

Glycerides, C16-18 mono-and di-

Cat. No.: B1142547
CAS No.: 20296-26-8
M. Wt: 596.96
InChI Key:
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Description

1,2-dipalmitoyl-3-stearoyl-rac-glycerol , belongs to the class of triacylglycerols (TAGs). It consists of palmitic acid (16:0) at the sn-1 position and stearic acid (18:0) at the sn-2 position. This compound plays a crucial role in various biological systems and industrial processes.

Scientific Research Applications

    Nutrition and Health: 1-Palmitoyl-2-Stearoyl-rac-glycerol is present in human milk and contributes to infant nutrition.

    Cosmetics and Pharmaceuticals: It serves as an emollient and skin-conditioning agent in cosmetic formulations.

    Lipid Metabolism Studies: Researchers study its metabolism and impact on lipid profiles.

    Drug Delivery: TAGs are used as carriers for lipophilic drug delivery.

Mechanism of Action

Target of Action

Glycerides, C16-18 mono- and di-, also known as 1-Palmito-2-stearin, are a class of substances which contain a mixture of mono- and diglyceryl esters of the long chain fatty acids . They are primarily targeted at the interfacial area of oil or water droplets dispersed in an emulsion .

Mode of Action

The action of these glycerides stems from their natural lubricating, emulsifying, dispersing, and water-binding properties . They increase the interfacial area of the oil or water droplets dispersed in an emulsion, which therefore require more energy to coalesce with like molecules into larger droplets . Consequently, the coalescence of droplets in an emulsion is reduced .

Biochemical Pathways

The biochemical pathways affected by these glycerides are primarily related to the formation and stability of emulsions. By increasing the interfacial area of the oil or water droplets, these glycerides affect the energy dynamics of the system, making it more difficult for droplets to coalesce. This leads to the formation of more stable emulsions .

Pharmacokinetics

They are generally recognized as safe (gras) by the fda .

Result of Action

The primary result of the action of these glycerides is the formation of more stable emulsions. This is due to their ability to increase the interfacial area of the oil or water droplets, making it more difficult for the droplets to coalesce . This property makes them useful in a variety of applications, including as emulsifiers in food processing .

Action Environment

The action of these glycerides can be influenced by various environmental factors. For example, the stability of the emulsions they form can be affected by factors such as temperature and pH. More research is needed to fully understand the impact of these and other environmental factors on the action, efficacy, and stability of these glycerides .

Preparation Methods

Synthetic Routes::

    Chemical Synthesis: The synthesis of 1-Palmitoyl-2-Stearoyl-rac-glycerol involves esterification of glycerol with palmitic acid and stearic acid. Commonly, the reaction is carried out using acid catalysts (such as sulfuric acid) or lipases.

    Enzymatic Synthesis: Lipases, natural enzymes, can catalyze the esterification of glycerol and fatty acids. This method is environmentally friendly and yields high purity.

    Chemical Modification: Starting from existing TAGs, chemical modification can be performed to selectively replace fatty acids at specific positions.

Industrial Production:: 1-Palmitoyl-2-Stearoyl-rac-glycerol is found in natural sources such as cocoa butter. industrial production typically involves chemical or enzymatic synthesis due to the need for large quantities.

Chemical Reactions Analysis

    Hydrolysis: Under alkaline conditions, 1-Palmitoyl-2-Stearoyl-rac-glycerol undergoes hydrolysis to yield glycerol and the corresponding fatty acids.

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction of the ester bonds can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄).

    Substitution: Substitution reactions involve replacing functional groups. For example, acylation of the hydroxyl groups can lead to novel derivatives.

Comparison with Similar Compounds

1-Palmitoyl-2-Stearoyl-rac-glycerol shares similarities with other TAGs, such as:

Properties

IUPAC Name

(1-hexadecanoyloxy-3-hydroxypropan-2-yl) octadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H72O5/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-37(40)42-35(33-38)34-41-36(39)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h35,38H,3-34H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONCLVQFEAFTXMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OC(CO)COC(=O)CCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H72O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00868884
Record name 1-(Hexadecanoyloxy)-3-hydroxypropan-2-yl octadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00868884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

597.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder, Pellets or Large Crystals; Other Solid
Record name Glycerides, C16-18 mono- and di-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

85251-77-0
Record name Glyceryl mono and dipalmitostearate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085251770
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glycerides, C16-18 mono- and di-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

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